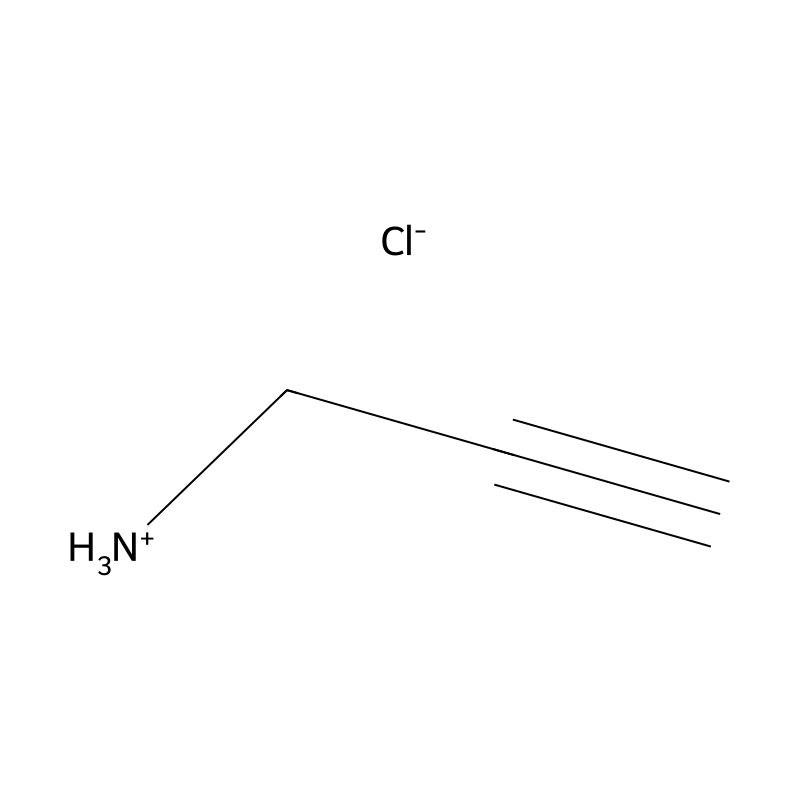

Propargylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Neurodegenerative Disorders

Specific Scientific Field: The specific scientific field for this application is Neuroscience, specifically the study and treatment of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Comprehensive Summary of the Application: Propargylamine derivatives such as pargyline, rasagiline, and selegiline, which are synthesized from Propargylamine hydrochloride, are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have shown promising results in the treatment of these diseases .

Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures can vary, but generally involve the synthesis of Propargylamine derivatives such as pargyline, rasagiline, and selegiline . These compounds are then used in various treatment protocols for neurodegenerative disorders .

Summary of Results or Outcomes: The outcomes of using Propargylamine derivatives in the treatment of neurodegenerative disorders have been promising. For example, selegiline has been found to have an antiapoptotic function, which makes it useful for symptomatic and neuroprotective treatment . Pargyline, another derivative, is a monoamine oxidase inhibitor and has been used in the treatment of type 1 diabetes and associated cardiovascular complications .

Application in Organic Synthesis

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, specifically the synthesis of organic compounds .

Comprehensive Summary of the Application: Propargylamine is used as a precursor to other compounds . It is produced by reactions of amines with propargyl halides . The behavior of propargylamine is illustrated by its acylation benzoyl chloride to the amide .

Methods of Application or Experimental Procedures: The methods of application involve the reactions of amines with propargyl halides to produce propargylamines . The behavior of propargylamine is illustrated by its acylation benzoyl chloride to the amide .

Summary of Results or Outcomes: The outcomes of using Propargylamine in organic synthesis are diverse, as it can be used to produce a wide range of organic compounds .

Application in Fluorescent Macrocycles Synthesis

Specific Scientific Field: The specific scientific field for this application is Chemistry, specifically the synthesis of fluorescent macrocycles .

Comprehensive Summary of the Application: Propargylamine hydrochloride is used in the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .

Methods of Application or Experimental Procedures: The methods of application involve the 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .

Summary of Results or Outcomes: The outcomes of using Propargylamine hydrochloride in this application are the successful synthesis of a chiral, fluorescent macrocycle .

Application in Solvent-free Synthesis of Propargylamines

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, specifically the solvent-free synthesis of propargylamines .

Comprehensive Summary of the Application: Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

Summary of Results or Outcomes: The outcomes of using Propargylamine hydrochloride in solvent-free synthesis of propargylamines are diverse, as it can be used to produce a wide range of organic compounds .

Application in Synthesis of Oxazole

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, specifically the synthesis of oxazole .

Comprehensive Summary of the Application: Propargylamine is used as a precursor to other compounds . It is produced by reactions of amines with propargyl halides . The behavior of propargylamine is illustrated by its acylation benzoyl chloride to the amide . A Sonogashira coupling of the terminal alkyne end with another equivalent of benzoylchloride gives the dicarbonyl, a precursor to an oxazole .

Methods of Application or Experimental Procedures: The methods of application involve the reactions of amines with propargyl halides to produce propargylamines . The behavior of propargylamine is illustrated by its acylation benzoyl chloride to the amide . A Sonogashira coupling of the terminal alkyne end with another equivalent of benzoylchloride gives the dicarbonyl, a precursor to an oxazole .

Summary of Results or Outcomes: The outcomes of using Propargylamine hydrochloride in the synthesis of oxazole are the successful synthesis of a dicarbonyl, a precursor to an oxazole .

Propargylamine hydrochloride is an organic compound with the molecular formula C₃H₆ClN. It exists as a colorless, odorless liquid and is primarily utilized as a precursor in various chemical syntheses. Propargylamine itself is characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to an amine functional group (NH₂), making it a versatile building block in organic chemistry . The hydrochloride salt form enhances its solubility and stability, facilitating its use in laboratory and industrial applications.

Propargylamine hydrochloride itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor for the synthesis of other molecules with potential therapeutic effects. The specific mechanism of action of these derived compounds would depend on their individual structures and functionalities.

Propargylamine hydrochloride is considered a hazardous material []. It is toxic if swallowed, inhaled, or absorbed through the skin []. It can also cause irritation to the eyes, skin, and respiratory system [].

- Toxicity: No specific data on the toxicity of propargylamine hydrochloride is readily available. However, propargylamine, the parent compound, is known to be toxic [].

- Flammability: Propargylamine hydrochloride is combustible [].

- Reactivity: The compound can react violently with strong oxidizing agents [].

Safety Precautions

When handling propargylamine hydrochloride, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator []. It is also important to work in a well-ventilated area and follow proper disposal procedures [].

- Acylation: Propargylamine can undergo acylation reactions, such as with benzoyl chloride, leading to the formation of amides.

- Sonogashira Coupling: This reaction involves coupling the terminal alkyne with another equivalent of benzoyl chloride, resulting in dicarbonyl compounds, which are precursors to oxazoles .

- Nucleophilic Substitution: Propargylamine reacts with various electrophiles due to the nucleophilic nature of the amine group, allowing for the synthesis of diverse derivatives .

Propargylamines exhibit notable biological activities, particularly in medicinal chemistry. They are known to act as inhibitors for several enzymes, including:

- Histone Deacetylases: Compounds derived from propargylamines have been investigated for their potential in cancer therapy by modulating epigenetic regulation.

- Monoamine Oxidase B: Propargylamines show promise as neuroprotective agents due to their ability to inhibit this enzyme, which is implicated in neurodegenerative diseases like Parkinson's disease .

The synthesis of propargylamine hydrochloride can be achieved through various methods:

- Three-Component Coupling Reactions: A common approach involves the reaction of terminal alkynes with aldehydes and amines under catalytic conditions, often utilizing copper catalysts for enhanced efficiency .

- Decarboxylative Coupling: This method employs alkynyl carboxylic acids alongside amines and aldehydes, yielding propargylamines under mild conditions .

- Nucleophilic Addition: The nucleophilic attack of propargyl halides on amines also serves as a pathway for synthesizing propargylamines .

Propargylamine hydrochloride is utilized across various fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of drugs targeting neurological disorders and certain cancers.

- Organic Synthesis: Propargylamines are valuable intermediates in creating complex organic molecules, including heterocycles and other functionalized compounds.

- Material Science: The compound is explored for potential applications in developing new materials due to its unique reactivity profile .

Studies have indicated that propargylamines can interact with various biological targets, leading to significant pharmacological effects. For instance, their role as inhibitors of monoamine oxidase B has been extensively researched, highlighting their potential therapeutic applications in treating neurodegenerative diseases. Additionally, their interactions with histone deacetylases suggest a role in epigenetic regulation, which could have implications for cancer therapy .

Several compounds share structural or functional similarities with propargylamine hydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Allylamine | H₂C=CH-CH₂NH₂ | Contains a double bond; used in polymer synthesis. |

| Aminopropynol | H₂C≡C-CH₂OH | Features a hydroxyl group; used in surfactants. |

| Butynamine | H₂C≡C-CH₂CH₂NH₂ | Longer carbon chain; used in organic synthesis. |

| Propenylamine | H₂C=CH-CH₂NH₂ | Contains a double bond; used in drug synthesis. |

Propargylamine hydrochloride is unique due to its triple bond functionality combined with an amine group, allowing for distinct reactivity patterns not found in these similar compounds. Its ability to participate in diverse coupling reactions while also serving as a neuroprotective agent sets it apart from others listed above .

Propargylamine derivatives were first explored in the mid-20th century for their role in synthesizing nitrogen-containing heterocycles. Early studies focused on alkylation reactions using propargyl halides, but limitations in yield and selectivity prompted the development of catalytic methods. The discovery of copper-mediated A³ coupling (aldehyde-amine-alkyne) in the 2000s revolutionized propargylamine synthesis, enabling efficient one-pot reactions under mild conditions. Propargylamine hydrochloride gained prominence as a stable salt form, ideal for handling hygroscopic amines in industrial settings.

Significance in Modern Organic Chemistry

Propargylamine hydrochloride serves as a linchpin in:

- Drug synthesis: Intermediate for anticancer agents (e.g., etintidine) and MAO-B inhibitors.

- Catalysis: Copper-catalyzed reactions for C–H functionalization and cycloadditions.

- Materials science: Precursor for conductive polymers and metal-organic frameworks.

Its solvent-free synthetic routes align with green chemistry principles, reducing environmental impact.

Evolution of Propargylamine Hydrochloride in Research Literature

Research output has grown exponentially since 2010, driven by advances in asymmetric catalysis and bioconjugation techniques. Over 120 patents filed between 2015–2025 highlight its industrial relevance. Key milestones include:

Metal-Catalyzed Synthetic Approaches

Copper-Catalyzed A3 Coupling Reactions

Copper-catalyzed A3 coupling (aldehyde-amine-alkyne) represents a cornerstone in propargylamine synthesis. The modified metal–organic framework MIL-101(Cr)-SB-Cu demonstrated exceptional catalytic activity under solvent-free conditions, achieving 86% yield for 4-methylbenzaldehyde-derived propargylamines at 100°C [1]. This heterogeneous system enabled gram-scale synthesis with 82% yield and maintained efficacy over five cycles due to its robust structure, as confirmed by PXRD and SEM analyses [1]. Microwave-assisted CuCl/CuCl2 systems in aqueous media further enhanced reaction kinetics, delivering secondary propargylamines in 85–92% yields within 30 minutes [5]. The dual Cu(I)/Cu(II) oxidation states facilitated alkyne activation and imine intermediate stabilization, critical for efficient three-component coupling [5].

Table 1: Comparative Performance of Copper Catalysts

| Catalyst System | Conditions | Yield (%) | Reusability | Scale |

|---|---|---|---|---|

| MIL-101(Cr)-SB-Cu [1] | Solvent-free, 100°C | 86 | 5 cycles | Gram-scale |

| CuCl/CuCl2 (microwave) [5] | H2O, 120°C | 92 | Not reported | Milligram |

Silver and Gold Complex Catalysis

Silver(I) nitrate emerged as a potent catalyst for A3 couplings involving aliphatic primary amines, achieving 70–85% yields via in situ iminium ion formation [2]. Gold(III) chloride in aqueous media exhibited broad substrate tolerance, synthesizing tertiary propargylamines from aromatic aldehydes and alkynes with 78–91% efficiency [2]. Mechanistic studies revealed gold’s dual role in alkyne π-activation and water-mediated proton transfer, enabling room-temperature reactions [2].

Metal-Organic Framework (MOF) Catalytic Systems

Core–shell Fe3O4@Cu-MOF catalysts combined magnetic recovery with high activity, yielding 89–94% propargylamines under mild conditions [3]. The BET surface area (1,240 m²/g) and mesoporous structure facilitated substrate diffusion, while VSM confirmed superparamagnetism (45 emu/g), enabling six reuse cycles without performance loss [3].

Metal-Free Synthetic Strategies

Light-Mediated Persulfate Activation Methods

Visible-light-driven persulfate activation generated sulfate radicals for oxidative alkyne-amine coupling, producing secondary propargylamines in 65–88% yields [4]. The phase-transfer catalyst tetrabutylammonium bromide localized reactants in organic phases, minimizing side reactions and enabling a 4.2 mmol/h productivity rate [4].

Microwave-Assisted Synthesis

While traditionally metal-dependent, microwave irradiation enhanced reaction efficiency in CuCl/CuCl2 systems by reducing activation energy for imine formation [5]. Future prospects for metal-free microwave approaches remain underexplored but could leverage dielectric heating effects in ionic liquid media.

Phase-Transfer Catalysis Approaches

Combining phase-transfer agents with light mediation enabled primary amine utilization, overcoming traditional limitations in metal-free systems [4]. Tributylmethylammonium chloride facilitated interfacial electron transfer, achieving 72% yield for cyclohexylamine-derived propargylamines [4].

Green Chemistry Approaches for Propargylamine Synthesis

Solvent-Free Reaction Conditions

MIL-101(Cr)-SB-Cu-mediated reactions eliminated solvent waste, achieving 86% yield with a 15 mg catalyst load [1]. Exothermic imine formation drove the reaction, reducing energy input compared to traditional reflux methods [1].

Continuous Flow Reaction Systems

A tubular reactor system enabled metal-free decarboxylative coupling of alkynyl carboxylic acids and amines in water, achieving 94% yield at 2.5 mL/min flow rate [6]. Precise temperature control (80°C) and reduced residence time (<10 minutes) minimized byproduct formation [6].

Recyclable Catalyst Methodologies

Fe3O4@Cu-MOF retained 92% initial activity after six cycles due to prevented Cu leaching, as verified by ICP-OES [3]. Magnetic separation reduced catalyst loss to <2% per cycle, outperforming centrifugation-based recovery [3].

Asymmetric Synthesis of Propargylamines

Chiral Catalyst Development

Cu(I)-Quinap complexes induced 91–99% enantiomeric excess (ee) in dibenzylamine couplings, with the C2-symmetric ligand geometry dictating stereoselectivity [7]. Pybox ligands facilitated primary amine utilization, achieving 93% ee via rigid transition-state control [7].

Stereoselective Mannich-Type Reactions

Chiral Brønsted acids enabled enantioselective Mannich additions of alkynyl esters to imines, yielding β-propargylamino ketones with 85% ee [7]. Hydrogen-bonding interactions between catalyst and imine nitrogen proved critical for facial selectivity [7].

Enantioselective Multicomponent Reactions

Three-component couplings using 2-methylbut-3-yn-2-ol achieved 95% ee via hydroxyl-directed copper coordination [7]. The hydroxyl group acted as a transient directing moiety, aligning the alkyne for selective acetylide transfer [7].

Table 2: Key Advances in Asymmetric Synthesis

| Ligand System | Substrate Scope | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Quinap [7] | Aromatic aldehydes | 99 | 48 |

| Pybox [7] | Aliphatic amines | 93 | 12 |

| Pinap [7] | Heterocyclic amines | 97 | 36 |

The terminal alkyne moiety in propargylamine derivatives exhibits remarkable reactivity toward various chemical transformations, serving as a key structural element for synthetic elaboration. The alkyne functional group can undergo numerous reactions including hydrogenation, halogenation, hydration, and various coupling reactions [1] [2].

Hydrogenation Reactions: The terminal alkyne in propargylamine derivatives can be selectively reduced to alkenes using Lindlar catalyst or completely hydrogenated to alkanes using palladium-carbon catalysts. These reactions typically proceed in yields of 80-95% under mild conditions [3] [4].

Coupling Reactions: Sonogashira coupling reactions represent one of the most important transformations, allowing the construction of extended conjugated systems. These palladium-catalyzed reactions typically proceed in 65-85% yields under standard conditions using palladium(0) catalysts with copper(I) iodide as cocatalyst [1] [2].

Click Chemistry Applications: The terminal alkyne functionality readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, affording 1,2,3-triazoles in excellent yields (80-95%). This transformation has found extensive application in medicinal chemistry and materials science [5] [2].

| Transformation Type | Products Formed | Typical Conditions | Reaction Yield (%) |

|---|---|---|---|

| Alkyne Hydrogenation | Saturated alkane | H₂/Pd-C, RT or heating | 85-95 |

| Sonogashira Coupling | Aryl/alkenyl acetylene | Pd(0)/CuI/base, RT-heating | 65-85 |

| Click Chemistry (CuAAC) | 1,2,3-Triazole | Cu(I)/base, RT-heating | 80-95 |

| Alkyne Metathesis | Alkene | Mo/W catalysts, heating | 50-80 |

| Hydroformylation | α,β-Unsaturated aldehyde | Rh/Co catalysts/CO/H₂ | 55-75 |

Amine Group Modifications

The primary amine functionality in propargylamine derivatives provides numerous opportunities for chemical modification, enabling the synthesis of diverse nitrogen-containing compounds. The amine group can undergo alkylation, acylation, and various condensation reactions [6] [7].

N-Alkylation Reactions: Primary amines can be converted to secondary and tertiary amines through alkylation reactions with alkyl halides in the presence of base. These reactions typically proceed in 70-90% yields under standard conditions [8] [9].

Acylation Reactions: The amine group readily reacts with acid chlorides and anhydrides to form amides in high yields (80-95%). These transformations are particularly useful for protecting group strategies and for introducing additional functionality [7] [8].

Reductive Amination: The primary amine can participate in reductive amination reactions with aldehydes and ketones, providing access to substituted amines in 60-85% yields. This transformation is particularly valuable for introducing structural diversity [8] [9].

| Modification Type | Products Formed | Reagents/Conditions | Typical Yield (%) |

|---|---|---|---|

| N-Alkylation | Secondary/tertiary amines | Alkyl halide/base | 70-90 |

| N-Acylation | Amides | Acid chloride/anhydride | 80-95 |

| Reductive Amination | Substituted amines | Aldehyde/ketone + reducing agent | 60-85 |

| N-Sulfonylation | Sulfonamides | Sulfonyl chloride/base | 75-90 |

| Imine Formation | Imines (Schiff bases) | Aldehyde/ketone (-H₂O) | 80-95 |

Heterocycle Formation from Propargylamine Scaffolds

The unique structural features of propargylamine derivatives make them particularly well-suited for heterocycle synthesis through various cyclization strategies. The presence of both alkyne and amine functionalities enables the formation of diverse heterocyclic systems through intramolecular cyclization reactions [1] [2] [10].

Synthesis of Nitrogen-Containing Heterocycles

Propargylamine derivatives serve as excellent precursors for the synthesis of nitrogen-containing heterocycles through various cyclization mechanisms. The most common approach involves intramolecular cyclization reactions where the amine nitrogen attacks the activated alkyne moiety [10] [11].

Pyrrole Synthesis: Base-mediated cyclization of propargylamine derivatives leads to the formation of substituted pyrroles in excellent yields (72-93%). This transformation typically requires strong bases such as potassium tert-butoxide and proceeds through a 5-exo-dig cyclization mechanism [12] [13].

Pyridine Formation: Gold-catalyzed cyclization of propargylamines with carbonyl compounds provides access to substituted pyridines through a sequential amination-cyclization-aromatization cascade. These reactions typically proceed in 75-90% yields using gold(III) catalysts [10] [14].

Quinoline Synthesis: Copper-catalyzed cyclization of propargylamine derivatives affords functionalized quinolines in 80-95% yields. The reaction proceeds through a 6-endo-dig cyclization mechanism and tolerates various functional groups [11] [15].

Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions provide access to 1,2,3-triazoles in excellent yields (80-95%). This transformation represents one of the most reliable methods for heterocycle synthesis [5] [2].

| Heterocycle Type | Synthesis Method | Key Catalysts/Reagents | Typical Yield (%) |

|---|---|---|---|

| Pyrroles | Base-mediated cyclization | KOtBu, NaH | 72-93 |

| Pyridines | Gold-catalyzed cyclization | NaAuCl₄·2H₂O | 75-90 |

| Quinolines | Copper-catalyzed cyclization | CuCl, CuBr | 80-95 |

| Triazoles | Click chemistry (CuAAC) | Cu(I)/base | 80-95 |

| Imidazoles | Multicomponent reaction | Cu(I) salts | 60-85 |

Oxygen-Containing Heterocyclic Formation

Propargylamine derivatives can also undergo transformations leading to oxygen-containing heterocycles, primarily through the introduction of oxygen-containing reagents or through oxidative cyclization processes [16] [17].

Oxazole Synthesis: Base-induced cyclization of propargylamine derivatives with carbonyl compounds leads to oxazole formation. The reaction typically proceeds through a 5-exo-dig cyclization mechanism and provides yields of 70-90% [18] [17].

Oxazolidinone Formation: Palladium-catalyzed reactions of propargylamines with carbon dioxide provide access to oxazolidinones in excellent yields (75-95%). This transformation represents an important example of carbon dioxide fixation in synthetic chemistry [16] [19].

Furan Synthesis: Acid-catalyzed cyclization of propargylamine derivatives can lead to furan formation, although these reactions typically proceed in moderate yields (55-75%) due to competing side reactions [20] [21].

| Heterocycle Type | Synthesis Method | Key Reagents/Catalysts | Typical Yield (%) |

|---|---|---|---|

| Oxazoles | Base-induced cyclization | BuLi, KOtBu | 70-90 |

| Oxazolidinones | CO₂ insertion/cyclization | Pd(OAc)₂/CO₂ | 75-95 |

| Furans | Acid-catalyzed cyclization | Acid catalyst | 55-75 |

| Benzoxazoles | Oxidative cyclization | Oxidizing agents | 60-80 |

Multi-Heterocyclic Systems

The synthetic versatility of propargylamine derivatives extends to the construction of complex multi-heterocyclic systems through cascade reactions and sequential cyclization processes. These transformations enable the rapid assembly of molecular complexity from simple starting materials [20] [22].

Thiazolopyridine Systems: Sequential cyclization reactions provide access to thiazolopyridines in 65-85% yields through thioamide cyclization followed by pyridine ring formation. These reactions typically require elevated temperatures (120-180°C) and extended reaction times [20] [23].

Imidazopyridine Systems: Tandem reactions involving imine formation followed by cyclization provide access to imidazopyridines in 70-88% yields. These transformations proceed through domino reaction mechanisms [10] [22].

Benzothiazolopyridine Systems: Friedländer-type reactions enable the construction of benzothiazolopyridine systems, although these reactions typically proceed in moderate yields (55-75%) due to the complexity of the transformation [20] [23].

| Multi-Heterocyclic System | Synthetic Strategy | Key Transformations | Typical Yield (%) |

|---|---|---|---|

| Thiazolopyridines | Sequential cyclization | Thioamide cyclization | 65-85 |

| Imidazopyridines | Tandem reaction | Imine formation/cyclization | 70-88 |

| Triazolopyridines | Click-cyclization | Triazole-pyridine fusion | 75-90 |

| Benzothiazolopyridines | Friedländer-type reaction | Benzothiazole-pyridine fusion | 55-75 |

Related CAS

GHS Hazard Statements

H301 (97.78%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant